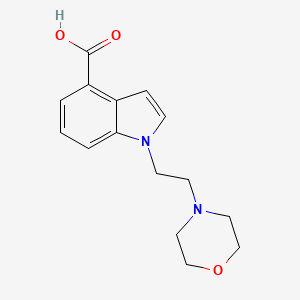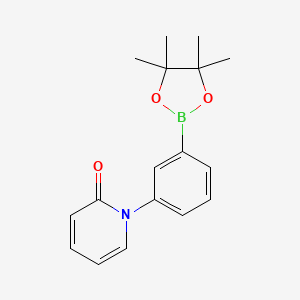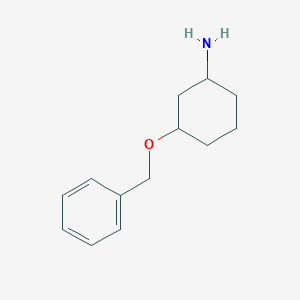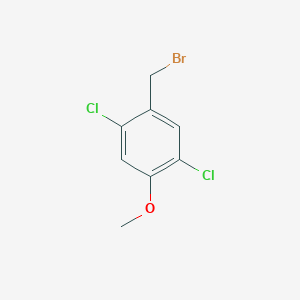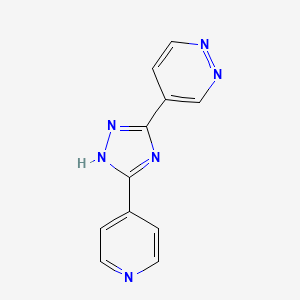
4-(5-pyridin-4-yl-1H-1,2,4-triazol-3-yl)pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5-pyridin-4-yl-1H-1,2,4-triazol-3-yl)pyridazine is a heterocyclic compound that features a unique structure combining pyridine, triazole, and pyridazine rings. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-pyridin-4-yl-1H-1,2,4-triazol-3-yl)pyridazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-pyridinecarboxaldehyde with hydrazine hydrate to form 4-(hydrazinyl)pyridine, which is then reacted with 4-cyanopyridine in the presence of a base to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This often includes the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(5-pyridin-4-yl-1H-1,2,4-triazol-3-yl)pyridazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic media.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of catalysts or under reflux conditions.
Major Products
The major products formed from these reactions include N-oxides, reduced derivatives, and substituted pyridazine compounds with various functional groups.
Scientific Research Applications
4-(5-pyridin-4-yl-1H-1,2,4-triazol-3-yl)pyridazine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(5-pyridin-4-yl-1H-1,2,4-triazol-3-yl)pyridazine involves its interaction with specific molecular targets and pathways. For instance, in neuroprotective applications, the compound may inhibit the aggregation of alpha-synuclein, a protein associated with Parkinson’s disease, thereby preventing neurotoxicity and neurodegeneration . Additionally, it may modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha .
Comparison with Similar Compounds
Similar Compounds
4-(5-pyridin-4-yl-1H-1,2,4-triazol-3-yl)pyridine-2-carbonitrile: A similar compound with a nitrile group, known for its xanthine oxidoreductase inhibitory activity.
4-(1H-1,2,4-triazol-1-yl)benzoic acid: Another triazole-containing compound with anticancer properties.
3,5-bis(1′,2′,4′-triazol-1′-yl)pyridine: Used in coordination chemistry and materials science.
Uniqueness
4-(5-pyridin-4-yl-1H-1,2,4-triazol-3-yl)pyridazine is unique due to its combination of pyridine, triazole, and pyridazine rings, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C11H8N6 |
|---|---|
Molecular Weight |
224.22 g/mol |
IUPAC Name |
4-(5-pyridin-4-yl-1H-1,2,4-triazol-3-yl)pyridazine |
InChI |
InChI=1S/C11H8N6/c1-4-12-5-2-8(1)10-15-11(17-16-10)9-3-6-13-14-7-9/h1-7H,(H,15,16,17) |
InChI Key |
YMOPGVCVNRDBSW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1C2=NC(=NN2)C3=CN=NC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-nitro-N-[2-(3-pyridinyl)ethyl]aniline](/img/structure/B13869099.png)
![6-[(5-Methyltriazolo[4,5-b]pyrazin-3-yl)methyl]quinoline](/img/structure/B13869105.png)
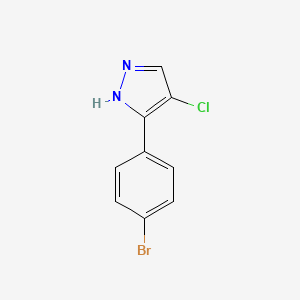
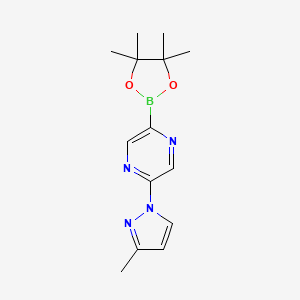

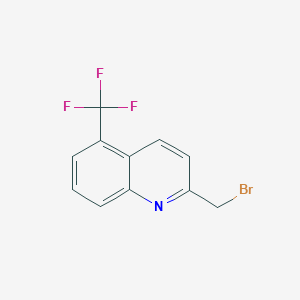
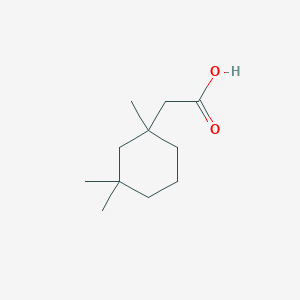
![4-(1-Methylpyrazol-4-yl)-2-phenylfuro[2,3-c]pyridin-7-amine](/img/structure/B13869149.png)
![Benzyl 2-[3-(6-aminonaphthalen-2-yl)propanoylamino]benzoate](/img/structure/B13869151.png)
